GLI2 Inhibition Activity: Pge1-EA vs. Parent Acid PGE1
Pge1-EA has been explicitly claimed to inhibit GLI2-induced expression of target genes (Gli1, Ptch1) and tumor growth, with evidence from patent data . In contrast, the parent acid PGE1 has been extensively characterized as a potent GLI2 antagonist with defined mechanisms and in vivo efficacy in drug-refractory medulloblastoma models [1]. Notably, the patent literature asserts that PGE1-EA's activity is dependent on its neutral amide pharmacophore, as other PGE1 analogs with charged groups show 'little to no effect' .
| Evidence Dimension | GLI2-induced target gene expression inhibition |
|---|---|
| Target Compound Data | Inhibits GLI2-induced expression of Gli1 and Ptch1; suppresses tumor growth |
| Comparator Or Baseline | PGE1 (Alprostadil): Potent GLI2 antagonist; overcomes SMO mutagenesis and GLI2 amplification resistance; inhibits tumor growth in xenograft models |
| Quantified Difference | Not directly quantified in side-by-side assay; claim of differential activity based on pharmacophore charge (neutral amide vs. free acid) |
| Conditions | Patent claim (WO2020182077A1) for Pge1-EA; Cancer Res. 2020 publication for PGE1 |
Why This Matters
This class-level distinction supports the selection of Pge1-EA as a neutral pharmacophore tool compound for probing prostamide-specific signaling mechanisms in HH pathway research, independent of the charged acid effects of PGE1.
- [1] Wu F, et al. Prostaglandin E1 Inhibits GLI2 Amplification-Associated Activation of the Hedgehog Pathway and Drug Refractory Tumor Growth. Cancer Res. 2020;80(13):2818-2832. View Source
